![molecular formula C17H20N2O3S B2511131 (6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797617-32-3](/img/structure/B2511131.png)
(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Description
“(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound with the molecular formula C17H20N2O3S. It is an indole derivative, which are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body . The synthesis of such compounds often involves novel methods that have attracted the attention of the chemical community .Scientific Research Applications
- Researchers have synthesized various indole derivatives and evaluated their antiviral properties. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antiviral Activity
properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-13-3-2-12-10-15(18-14(12)11-13)16(20)19-6-4-17(5-7-19)22-8-9-23-17/h2-3,10-11,18H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVZFDYQAXDWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)OCCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
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